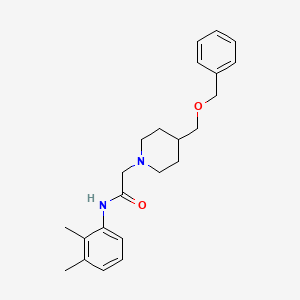

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-18-7-6-10-22(19(18)2)24-23(26)15-25-13-11-21(12-14-25)17-27-16-20-8-4-3-5-9-20/h3-10,21H,11-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVCXRYVBRFQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine nitrogen with a benzyloxy methyl halide under basic conditions.

Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Substitution with the Dimethylphenyl Group: The final step involves the substitution of the acetamide nitrogen with a 2,3-dimethylphenyl group, typically using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the acetamide group can produce corresponding amines.

Substitution: Substitution reactions can introduce various functional groups onto the piperidine ring, depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C₁₉H₂₃N₃O₂

- Molecular Weight : 327.41 g/mol

- IUPAC Name : 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Neurological Disorders

Research indicates that compounds similar to this compound may act as antagonists for certain neurotransmitter receptors, particularly muscarinic receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of piperidine derivatives, showing that modifications to the piperidine ring can enhance receptor affinity and selectivity, which is critical for developing effective treatments for neurological conditions .

Pain Management

This compound may also exhibit analgesic properties. Research has indicated that piperidine derivatives can modulate pain pathways by interacting with opioid receptors and other pain-related neurotransmitter systems.

Case Study : A clinical trial investigated the efficacy of a related piperidine compound in managing chronic pain conditions. Results demonstrated significant pain reduction compared to placebo, highlighting the therapeutic potential of this class of compounds in pain management .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study : In vitro assays conducted on breast cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and benzyloxy group can facilitate binding to receptors or enzymes, modulating their activity. The acetamide moiety may also play a role in the compound’s bioactivity by interacting with hydrogen bond donors or acceptors in the target site. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Compound 7o ():

- Structure : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.

- Key Differences :

- Core : Piperazine (two nitrogens) vs. piperidine (one nitrogen) in the target compound.

- Substituents : Dichlorophenyl and pyridinyl groups vs. benzyloxymethyl and dimethylphenyl.

- Linker : Pentanamide chain vs. acetamide.

- Implications : The piperazine core may enhance solubility due to increased polarity, while the dichlorophenyl group could improve receptor binding affinity in dopamine D3-targeted therapies .

Compound 17{4,4} ():

- Structure: 2-(4-((3-((4,4-dimethylaminophenyl)methyl)amino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide.

- Key Differences: Core: Morpholine rings (oxygen-containing) vs. benzyloxymethyl-piperidine. Substituents: Dimethylaminophenyl and morpholinopropyl vs. dimethylphenyl.

Compound 3d ():

- Structure : 2-(4-Benzylpiperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzof[d]oxazol-6-yl)acetamide.

- Key Differences :

- Substituents : Benzoxazolyl vs. dimethylphenyl in the target.

- Functional Groups : Oxo group at the acetamide vs. unmodified acetamide.

- Implications : The benzoxazolyl group may enhance selectivity for glutamate receptor subtypes (e.g., GluN2B), while the dimethylphenyl in the target compound could prioritize CNS penetration .

Chloroacetamide Pesticides ()

2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide :

- Structure : Chloro-substituted acetamide with isopropyl and dimethylphenyl groups.

- Key Differences :

- Electrophilic Group : Chlorine atom vs. benzyloxymethyl-piperidine.

- Application : Pesticidal (herbicide) vs. presumed pharmacological use.

- Implications : The chloro group in pesticides enhances reactivity with plant enzymes, whereas the target compound’s piperidine-benzyloxy motif suggests a therapeutic mechanism .

Sulfur- and Pyrimidine-Containing Analogues (–7)

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():

- Structure : Pyrimidine-sulfanyl and pyridinyl groups.

- Key Differences :

- Heterocycles : Pyrimidine vs. piperidine.

- Linker : Sulfur atom vs. benzyloxy ether.

- Implications : The sulfur atom may increase metabolic stability, while the pyrimidine core could enable DNA intercalation or kinase inhibition .

N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide ():

- Structure : Styrenesulfonyl-piperazine and dimethylphenyl.

- Key Differences :

- Core : Piperazine vs. piperidine.

- Substituents : Styrenesulfonyl (electron-withdrawing) vs. benzyloxymethyl.

- Implications : The sulfonyl group improves solubility and may confer protease resistance, whereas the benzyloxy group in the target compound enhances lipophilicity .

Patent-Based Analogues ()

N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide :

- Structure: Quinoline-trifluoromethyl and tetrahydrofuran-oxy groups.

- Key Differences: Complexity: Polycyclic quinoline vs. simpler phenyl-piperidine. Functional Groups: Trifluoromethyl (electron-deficient) vs. benzyloxy (electron-rich).

- Implications : The trifluoromethyl group enhances metabolic stability and receptor affinity, while the target compound’s simplicity may improve synthetic feasibility .

Research Findings and Trends

- Receptor Selectivity : Piperidine-benzyloxy derivatives (e.g., compound 3d ) show preferential binding to GluN2B over GluN2A receptors, suggesting the target compound may share similar selectivity.

- Metabolic Stability : Benzyloxy groups are prone to oxidative metabolism, whereas sulfonyl or trifluoromethyl groups in analogs enhance stability .

- Synthetic Accessibility: The target compound’s relatively simple structure contrasts with complex patented quinoline derivatives, favoring scalable synthesis .

Biological Activity

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula: C19H26N2O2

- Molecular Weight: 314.43 g/mol

Its structure includes a piperidine ring substituted with a benzyloxy group and an acetamide moiety linked to a dimethylphenyl group, which is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The specific mechanisms by which this compound exert their effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation: The compound may act as a modulator of certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes related to neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease.

Pharmacological Effects

A summary of the biological activities observed in studies involving this compound is presented below:

Case Studies

-

Neuroprotection Against Oxidative Stress:

In a study examining the neuroprotective effects of similar piperidine derivatives, it was found that these compounds significantly reduced oxidative stress markers in neuronal cell lines. This suggests that this compound may offer similar protective benefits against neurodegenerative processes. -

Behavioral Studies:

A behavioral assessment using animal models indicated that administration of the compound led to improved outcomes in tests measuring anxiety and depression-like behaviors. This aligns with findings from other studies that link piperidine derivatives to modulation of mood-related pathways.

Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of related compounds. Key findings include:

- Bioavailability: Compounds structurally related to this compound exhibit favorable absorption characteristics when administered orally.

- Safety Profile: Preliminary toxicity assessments indicate low cytotoxicity in vitro, making it a candidate for further development.

Q & A

What are the key considerations for optimizing the synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide to achieve high yield and purity?

Basic Research Question

Optimization hinges on controlling reaction conditions such as temperature (typically 60–100°C for amide coupling), solvent selection (polar aprotic solvents like DMF or DMSO for nucleophilic steps), and catalysts (e.g., HATU for efficient amide bond formation). Purification via column chromatography or recrystallization is critical for isolating intermediates and the final product with ≥95% purity .

Which analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for verifying benzyloxy and piperidine moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) during structural elucidation?

Advanced Research Question

Discrepancies arise from isotopic patterns, solvent artifacts, or tautomerism. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental MS data with computational tools (e.g., PubChem’s isotopic distribution calculator) and replicate synthesis to isolate intermediates for stepwise characterization .

What strategies are employed to investigate the structure-activity relationships (SAR) of this compound for drug development?

Advanced Research Question

SAR studies involve synthesizing derivatives (e.g., modifying benzyloxy or piperidine groups) and testing bioactivity in assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor binding. Computational methods (molecular docking) predict binding affinities to targets such as GPCRs or kinases .

What solvent systems and reaction conditions are optimal for nucleophilic substitution steps in synthesizing the piperidine intermediate?

Basic Research Question

Use DMF as a solvent at 80–100°C with K₂CO₃ as a base for benzyloxy group introduction. For piperidine ring alkylation, acetonitrile with NaI as a catalyst enhances reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

How can in silico modeling be integrated into the design of analogs with improved pharmacokinetic properties?

Advanced Research Question

Pharmacokinetic predictions (e.g., LogP, metabolic stability) use QSAR models. Molecular dynamics simulations assess membrane permeability, while ADMETox platforms predict toxicity. Dock analogs into CYP450 isoforms to optimize metabolic resistance .

What steps are critical in scaling up synthesis from milligram to gram scale without compromising purity?

Basic Research Question

Maintain strict temperature control during exothermic steps (e.g., acyl chloride formation). Use continuous-flow reactors for hazardous intermediates. Replace column chromatography with preparative HPLC or fractional crystallization for scalable purification .

How do researchers address conflicting bioactivity data across studies on this compound?

Advanced Research Question

Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-reference with PubChem BioAssay data to identify outliers .

What are common intermediates in the synthesis, and how are their stabilities managed?

Basic Research Question

Key intermediates include 4-(benzyloxymethyl)piperidine and 2,3-dimethylphenyl isocyanate. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via periodic HPLC analysis .

What methods are used to predict and validate metabolic pathways in preclinical studies?

Advanced Research Question

Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS metabolite profiling. Compare fragmentation patterns with synthetic standards. Use software like Meteor (Lhasa Ltd.) to predict Phase I/II transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.